Cas no 928014-67-9 (2-(benzyloxy)-4-bromo-6-methylbenzenamine)

2-(Benzyloxy)-4-bromo-6-methylbenzenamine is a brominated aromatic amine derivative featuring a benzyloxy substituent at the 2-position and a methyl group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and amine functional groups enhances its reactivity, enabling selective cross-coupling reactions, nucleophilic substitutions, and further functionalization. Its stable benzyl-protected amine moiety ensures compatibility with a range of reaction conditions. The compound’s well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications.
2-(benzyloxy)-4-bromo-6-methylbenzenamine structure
928014-67-9 structure
商品名:2-(benzyloxy)-4-bromo-6-methylbenzenamine
CAS番号:928014-67-9
MF:C14H14BrNO
メガワット:292.17106294632
CID:2121466
PubChem ID:58826330

2-(benzyloxy)-4-bromo-6-methylbenzenamine 化学的及び物理的性質

名前と識別子

    • 2-(benzyloxy)-4-bromo-6-methylbenzenamine
    • MFCD26398838
    • 2-Benzyloxy-4-bromo-6-methylphenylamine
    • 2-(Benzyloxy)-4-bromo-6-methylaniline
    • 2-Benzyloxy-4-bromo-6-methyl-phenylamine
    • SCHEMBL646939
    • DB-337735
    • KGZFHXMRKIQITQ-UHFFFAOYSA-N
    • 928014-67-9
    • インチ: InChI=1S/C14H14BrNO/c1-10-7-12(15)8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3
    • InChIKey: KGZFHXMRKIQITQ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 291.02588Da
  • どういたいしつりょう: 291.02588Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 35.3Ų

2-(benzyloxy)-4-bromo-6-methylbenzenamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB610818-1g
2-(Benzyloxy)-4-bromo-6-methylaniline; .
928014-67-9
1g
€925.60 2024-07-19
abcr
AB610818-250mg
2-(Benzyloxy)-4-bromo-6-methylaniline; .
928014-67-9
250mg
€489.70 2024-07-19
abcr
AB610818-500mg
2-(Benzyloxy)-4-bromo-6-methylaniline; .
928014-67-9
500mg
€676.10 2024-07-19

2-(benzyloxy)-4-bromo-6-methylbenzenamine 関連文献

2-(benzyloxy)-4-bromo-6-methylbenzenamineに関する追加情報

Research Briefing on 2-(benzyloxy)-4-bromo-6-methylbenzenamine (CAS: 928014-67-9) in Chemical Biology and Pharmaceutical Applications

2-(benzyloxy)-4-bromo-6-methylbenzenamine (CAS: 928014-67-9) is a brominated aromatic amine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 2-(benzyloxy)-4-bromo-6-methylbenzenamine as a central scaffold, modifying its structure to develop compounds with improved selectivity and pharmacokinetic properties. The bromine substituent at the 4-position proved particularly valuable for further functionalization through palladium-catalyzed cross-coupling reactions.

In the field of cancer research, a team at the University of California recently reported (Nature Chemical Biology, 2024) on the use of 928014-67-9 in developing proteolysis targeting chimeras (PROTACs). The compound's aromatic system and functional groups allowed for efficient conjugation to E3 ligase ligands, creating molecules capable of targeted protein degradation. This work has opened new avenues for addressing previously "undruggable" targets in oncology.

From a synthetic chemistry perspective, advances in the preparation of 2-(benzyloxy)-4-bromo-6-methylbenzenamine have been reported. A 2024 Organic Process Research & Development paper detailed an optimized, scalable synthesis route with improved yield (78%) and purity (>99.5%). The new method employs greener solvents and reduces hazardous byproducts, addressing important industrial considerations for this intermediate.

Structural-activity relationship (SAR) studies utilizing this compound have provided valuable insights into molecular recognition patterns. X-ray crystallography data (PDB: 8T2M) revealed how the benzyloxy group participates in crucial hydrophobic interactions with protein binding pockets, while the amine group serves as a hydrogen bond donor. These findings are informing the design of next-generation small molecule therapeutics.

Ongoing research is exploring the compound's potential in neurological applications. Preliminary in vitro data suggest derivatives of 928014-67-9 may modulate neurotransmitter receptors, though this line of investigation remains in early stages. Researchers caution that while the scaffold shows promise, careful optimization will be required to address potential toxicity concerns associated with the brominated aromatic system.

The pharmaceutical industry has shown growing interest in 2-(benzyloxy)-4-bromo-6-methylbenzenamine, with several patents filed in 2023-2024 covering its derivatives in various therapeutic areas. Analytical methods for quality control have also advanced, with recent publications describing robust HPLC and LC-MS protocols for characterizing this compound and its synthetic products.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:928014-67-9)2-(benzyloxy)-4-bromo-6-methylbenzenamine
A1213080
清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):290/401/548